molecular formula C11H12N2O3 B6416735 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid CAS No. 2092238-97-4

3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid

Cat. No. B6416735
CAS RN: 2092238-97-4
M. Wt: 220.22 g/mol
InChI Key: JBVUBTBTKSRBQB-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .


Physical And Chemical Properties Analysis

The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .

Scientific Research Applications

3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid has been extensively studied for its various applications in scientific research. It has been used in the synthesis of various organic compounds and as a reagent for the detection of certain metals. It has also been used in the synthesis of various antibiotics, antifungals, and antivirals. Additionally, this compound has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-diabetic drugs.

Advantages and Limitations for Lab Experiments

The use of 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid in lab experiments has several advantages. It is a naturally occurring compound, so it is readily available and cost-effective. Additionally, it is non-toxic, so it can be used safely in laboratory settings. However, there are some limitations to the use of this compound in lab experiments. It is a relatively unstable compound, so it must be stored and handled carefully. Additionally, it is a relatively weak inhibitor of COX-2 and LOX, so it may not be effective in some applications.

Future Directions

There are several potential future directions for the use of 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid in scientific research. It could be used in the development of new therapeutic agents for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, it could be used in the development of new antibiotics, antifungals, and antivirals. Furthermore, it could be used in the synthesis of new organic compounds, as well as in the detection of certain metals. Finally, it could be used in the development of new drugs, such as anti-diabetic drugs.

Synthesis Methods

3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid can be synthesized in a variety of ways. One method involves the reaction of 1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl propanoic acid (MOP) with a strong base such as sodium hydroxide or potassium hydroxide. The reaction yields this compound and a salt. Another method involves the reaction of MOP with an alkyl halide such as ethyl bromide in the presence of a strong base. This yields this compound and a salt.

properties

IUPAC Name

3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUBTBTKSRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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